molecular formula C22H23N3O5S B2387049 2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone CAS No. 894010-86-7

2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone

Cat. No. B2387049
CAS RN: 894010-86-7
M. Wt: 441.5
InChI Key: YMHNICIYCIBTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as NBDHEX and has been found to have significant potential in various fields of research due to its unique properties.

Mechanism of Action

The mechanism of action of NBDHEX involves the inhibition of the enzyme NADH:quinone oxidoreductase (NQO1). This enzyme is involved in the electron transport chain and is required for the production of ATP in the cell. By inhibiting this enzyme, NBDHEX disrupts the energy metabolism of cancer cells, leading to their death.
Biochemical and Physiological Effects
NBDHEX has been found to have significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. It has also been found to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage and lead to various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using NBDHEX in lab experiments is its specificity for NQO1. This allows for the selective targeting of cancer cells that overexpress this enzyme. However, one of the limitations of using NBDHEX is its relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of NBDHEX. One area of research is the development of more effective methods for the delivery of NBDHEX to cancer cells. Another area of research is the study of the potential use of NBDHEX in combination with other anti-cancer agents to enhance its efficacy. Additionally, the study of the effects of NBDHEX on other cellular processes and pathways could lead to the identification of new therapeutic targets for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of NBDHEX involves the reaction of 3-(4-nitrobenzylsulfonyl)-1H-indole with 1-piperidinoethanone in the presence of a base such as potassium carbonate. The resulting compound is then purified by column chromatography to obtain NBDHEX in a pure form.

Scientific Research Applications

NBDHEX has been found to have significant potential in various fields of scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

2-[3-[(4-nitrophenyl)methylsulfonyl]indol-1-yl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c26-22(23-12-4-1-5-13-23)15-24-14-21(19-6-2-3-7-20(19)24)31(29,30)16-17-8-10-18(11-9-17)25(27)28/h2-3,6-11,14H,1,4-5,12-13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHNICIYCIBTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone

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